N-Butylaniline
Overview
Description
N-Butylaniline, also known as N-(n-Butyl)aniline, is an organic compound with the molecular formula C10H15N. It is a derivative of aniline where the hydrogen atom on the nitrogen is replaced by a butyl group. This compound is a light yellow to brown liquid at room temperature and is primarily used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Butylaniline can be synthesized through several methods:
Condensation Reaction: Aniline reacts with n-butanol in the presence of a catalyst at high temperatures (220-240°C) and pressures (2-5 MPa) for 6-24 hours.
Direct Synthesis: Aniline and n-butanol are directly synthesized in the presence of a catalyst.
Industrial Production Methods: The industrial production of this compound typically involves the direct synthesis method due to its efficiency and lower waste production. The reaction conditions are optimized to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-Butylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-butylbenzoquinone imine.
Reduction: Reduction reactions can convert it back to aniline and butanol.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products:
Oxidation: N-butylbenzoquinone imine.
Reduction: Aniline and butanol.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
N-Butylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of rubber chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-Butylaniline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes and proteins, affecting their function. The pathways involved include the inhibition of enzyme activity and the disruption of protein-protein interactions .
Comparison with Similar Compounds
4-Butylaniline: Similar in structure but with the butyl group attached to the benzene ring instead of the nitrogen atom.
N-Methylaniline: Similar but with a methyl group instead of a butyl group.
N-Ethylaniline: Similar but with an ethyl group instead of a butyl group.
Uniqueness: N-Butylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its longer alkyl chain compared to N-Methylaniline and N-Ethylaniline results in different reactivity and applications .
Properties
IUPAC Name |
N-butylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHTWPWTCXQLQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Record name | N-BUTYLANILINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
120743-27-3 | |
Record name | Benzenamine, N-butyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120743-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9044370 | |
Record name | N-Butylaniline | |
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Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-butylaniline appears as an amber colored liquid. Slightly denser than water and insoluble in water. May be toxic by skin absorption and ingestion. Severely irritates skin and eyes. Used to make dyes. | |
Record name | N-BUTYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2678 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
1126-78-9 | |
Record name | N-BUTYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2678 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-Butylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1126-78-9 | |
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Record name | N-Butylaniline | |
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Record name | N-Butylaniline | |
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Record name | Benzenamine, N-butyl- | |
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Record name | N-Butylaniline | |
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Record name | N-butylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.114 | |
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Record name | N-BUTYLANILINE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Butylaniline?
A1: The molecular formula of this compound is C10H15N, and its molecular weight is 149.23 g/mol.
Q2: Is this compound a liquid crystal?
A2: While this compound itself is not a liquid crystal, it serves as a building block for several liquid crystal compounds. For example, derivatives like N-(p-n-pentyloxybenzylidene) p-n-butylaniline exhibit various liquid crystalline phases, including nematic, smectic A, smectic AG, and smectic G phases. [, , ] These compounds have been extensively studied for their unique properties and potential applications in displays and other technologies.
Q3: How does the addition of silver nanoparticles affect the properties of the liquid crystal N-(4-n-heptyloxybenzylidene)-4’-n-butylaniline (7O.4)?
A3: Research indicates that dispersing silver nanoparticles in 7O.4 influences its charge density and molecular ordering. At a 0.5 wt% concentration, a blue shift in Raman bands suggests an increase in charge density. Conversely, a 1 wt% concentration leads to a red shift, indicating a decrease in charge density. These findings highlight the potential for tuning liquid crystal properties through nanoparticle incorporation. []
Q4: Can this compound be incorporated into polymers, and if so, what are the resulting properties?
A4: Yes, this compound can be copolymerized with aniline to create poly(aniline-co-N-butylaniline) copolymers. These copolymers display both electrical conductivity and solubility in organic solvents like acetonitrile and chloroform. Interestingly, a sharp conductivity transition is observed with increasing aniline content. [, ]
Q5: How does the structure of this compound-based liquid crystals influence their response to electric and magnetic fields?
A5: Studies on N-(p-n-butoxybenzylidene) p-n-butylaniline (BBBA) and N-(p-n-pentyloxybenzylidene) p-n-butylaniline (PBBA) reveal that their molecular alignment in the nematic phase is influenced by both electric and magnetic fields. The effectiveness of these fields depends on factors like field strength, temperature, and the specific liquid crystal structure. This responsiveness makes these compounds interesting for applications in displays and sensors. [, ]
Q6: Does this compound exhibit catalytic activity?
A6: Yes, this compound demonstrates catalytic activity in specific reactions. For instance, it acts as a catalyst in the decarboxylation of oxalacetic acid (OAA). Interestingly, this catalytic activity is significantly enhanced when this compound is incorporated into cationic micelles of cetyltrimethylammonium bromide (CTABr), resulting in a 45-fold rate increase compared to the spontaneous reaction. []
Q7: Has this compound shown any antiviral activity?
A7: Recent research identified this compound as one of the active components isolated from the medicinal mushroom Grifola frondosa. While not directly antiviral itself, this compound was found alongside L-tryptophan, which exhibited anti-EV71 virus activity. [] L-tryptophan's antiviral activity involves reducing EV71-induced apoptosis, inhibiting viral replication, and potentially binding to the viral capsid protein VP1 to prevent cellular attachment.
Q8: What is known about the toxicity of this compound?
A8: While this Q&A focuses on the scientific aspects of this compound, it's important to acknowledge that toxicity information is crucial for any potential application. The provided research papers focus on material properties and do not delve deeply into toxicological data. It's recommended to consult relevant safety data sheets and conduct thorough toxicity studies before considering any applications of this compound, particularly those involving biological systems.
Q9: Have computational methods been used to study this compound and its derivatives?
A9: Yes, computational chemistry techniques, including density functional theory (DFT), have been employed to investigate the properties of this compound-based compounds. For example, DFT calculations were used to obtain the optimized structure and theoretical Raman spectra of N-(4-n-heptyloxybenzylidene)-4’-n-butylaniline (7O.4). []
Q10: How do structural modifications to this compound derivatives affect their liquid crystalline properties?
A10: Research on homologous series of N-(4-n-alkoxybenzylidene)-4'-n-butylanilines reveals that the length of the alkoxy chain significantly influences the type and temperature range of the liquid crystalline phases exhibited. Longer chains tend to favor the formation of smectic phases, while shorter chains promote nematic phase stability. [, , ]
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